甲酸2-(2,4-二氧代-1-((3-苯基-1,2,4-噁二唑-5-基)甲基)-1,2-二氢喹唑啉-3(4H)-基)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
已合成并表征了类似于 2-(2,4-二氧代-1-((3-苯基-1,2,4-恶二唑-5-基)甲基)-1,2-二氢喹唑啉-3(4H)-基)苯甲酸甲酯的化合物,重点关注其在药物化学中的潜在应用。例如,对连接到喹唑啉-4-酮环的新型 1,3,4-恶二唑衍生物的合成、表征和镇痛和抗炎活性筛选的研究显示出有希望的结果 (Dewangan 等人,2016 年)。这项研究强调了结构表征在开发潜在治疗剂中的重要性。
作为血管紧张素 II 受体拮抗剂的潜力
对恶二唑衍生物的研究,包括与本化合物相似的结构,表明它们可用作合成新型潜在非肽血管紧张素受体拮抗剂的间隔物。X 射线晶体学对这些化合物的结构表征揭示了对它们的生物活性至关重要的 π-π 相互作用 (Meyer 等人,2003 年)。
抗惊厥活性
已经开发出一种合成 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酰胺衍生物以获得抗惊厥活性的新方法。这涉及 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酸与胺的相互作用,突出了此类化合物在惊厥性疾病治疗中的治疗潜力 (El Kayal 等人,2019 年)。
抗菌活性
另一个感兴趣的领域是合成和评估抗菌活性。例如,已合成 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酰胺的新衍生物,并在抗菌活性研究中显示出有希望的结果。这强调了该化合物在开发新型抗菌剂中的潜在用途 (Vlasov 等人,2015 年)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline, followed by esterification with methyl benzoate.", "Starting Materials": [ "2-amino-3-phenyl-1,2,4-oxadiazole", "3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline", "methyl benzoate", "potassium carbonate", "dimethylformamide", "acetonitrile", "triethylamine", "N,N-dimethylformamide dimethyl acetal", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1,2,4-oxadiazole with 3-(chloromethyl)-2,4-dioxo-1,2-dihydroquinazoline in the presence of potassium carbonate and dimethylformamide to form 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile.", "Step 2: Esterification of 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)acetonitrile with methyl benzoate in the presence of triethylamine and N,N-dimethylformamide dimethyl acetal to form methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 3: Hydrolysis of methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate with sodium hydroxide and water to obtain the final product, 'methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate'." ] } | |
CAS 编号 |
1206989-90-3 |
产品名称 |
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
分子式 |
C25H18N4O5 |
分子量 |
454.442 |
IUPAC 名称 |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI 键 |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。